molecular formula C9H8ClF3O B1530690 (1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1072105-58-8

(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No. B1530690
M. Wt: 224.61 g/mol
InChI Key: BCEOMUNHBSIMFA-QMMMGPOBSA-N
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Description

“(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” is an organic compound that belongs to the class of trifluoromethylbenzenes . It is also known as “®-alpha-Methyl-4-(trifluoromethyl)benzyl alcohol” or "4-[(1R)-1-Hydroxyethyl]benzotrifluoride" .


Synthesis Analysis

A bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol has been developed by recombinant Escherichia coli cells with excellent enantioselectivity . The process involves the use of isopropanol as a cosolvent to improve the efficacy of the reaction . Under optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 hours .


Molecular Structure Analysis

The molecular formula of “(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” is C9H9F3O . The InChI code is 1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 .


Chemical Reactions Analysis

The compound is primarily used in the asymmetric reduction of 4-(trifluoromethyl)acetophenone . This reaction is highly enantioselective and more efficient in a polar organic solvent-aqueous system than in a buffer solution .


Physical And Chemical Properties Analysis

The compound is a clear colorless to pale yellow liquid . It has a density of 1.23 g/cm3 . The boiling point is 232.8±0.0 °C at 760 mmHg . The flash point is 98.3±0.0 °C . The refractive index is 1.462 .

Scientific Research Applications

Enzymatic Process Development for Chiral Synthesis

One significant application of "(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol" is its role as a vital chiral intermediate in the synthesis of pharmaceuticals like Ticagrelor, which is used for treating acute coronary syndromes. A ketoreductase (KRED) was successfully utilized to transform its ketone precursor into the chiral alcohol with high enantiomeric excess, demonstrating an efficient, green, and scalable process suitable for industrial application due to its high productivity and environmental soundness (Guo et al., 2017).

Advancements in Polymerization Techniques

Research into the complexation of trifluoromethanesulphonates (triflates) with their conjugate acids led to insights into the polymerization of ethylenic monomers. This work explored the solvation strengths of triflates in different solvents, providing a foundation for understanding the conditions under which covalent triflates could be generated, impacting the synthesis of ethylenic compounds and ethers. Such research is crucial for developing new materials and enhancing polymerization techniques (Souverain et al., 1980).

Catalytic Applications in Organic Synthesis

The compound's utility extends to catalytic applications, particularly in the context of asymmetric transfer hydrogenation. Ruthenium(II) complexes containing optically active ligands have been synthesized and evaluated for their efficacy in the catalytic asymmetric transfer hydrogenation of acetophenone by propan-2-ol. This research contributes to the development of more efficient and selective catalysts for use in organic synthesis, highlighting the compound's role in facilitating reactions under milder conditions and with greater control over product chirality (Yang et al., 1997).

Contributions to Material Science

Additionally, the synthesis and characterization of novel polyimides derived from fluorinated aromatic diamine monomers, including compounds related to "(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol," have significant implications for material science. These fluorine-containing polyimides exhibit outstanding mechanical properties, thermal stability, and solubility in various organic solvents, making them valuable for high-performance applications in aerospace, electronics, and beyond (Yin et al., 2005).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEOMUNHBSIMFA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCl)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCl)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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